N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide , often referred to as DTB , is a synthetic organic compound. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of DTB involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details for DTB, it’s essential to consider the reactivity of the thiazole and benzamide moieties during the synthetic process. Researchers have likely optimized the reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
DTB’s molecular structure consists of several functional groups:
- Thiazole Ring : The 4,5-dihydronaphtho[1,2-d]thiazol-2-yl group contributes to DTB’s aromatic character and potential biological activity.
- Benzamide Group : The benzamide moiety provides rigidity and influences the compound’s interactions with biological targets.
- Sulfonyl Group : The sulfonyl group (SO₂) can participate in hydrogen bonding and affect solubility and reactivity.
Chemical Reactions Analysis
DTB may undergo various chemical reactions, such as:
- Hydrolysis : The benzamide group could be hydrolyzed under specific conditions.
- Redox Reactions : The thiazole ring may participate in redox processes.
- Substitution Reactions : The sulfonyl group could undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : DTB’s melting point provides insight into its crystalline structure.
- Solubility : Understanding its solubility in various solvents is crucial for formulation.
- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Assessing DTB’s toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.
Future Directions
Future research on DTB could focus on:
- Biological Activity : Elucidating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Modifying DTB to enhance its efficacy.
- Pharmacokinetics : Investigating its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-9,11-12,16H,4-5,10,13-15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFEZOZJFTXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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